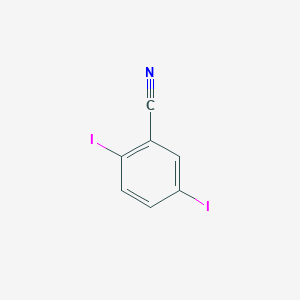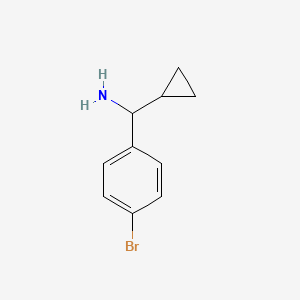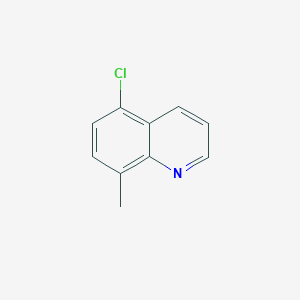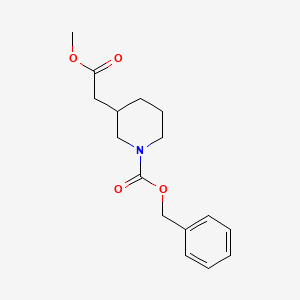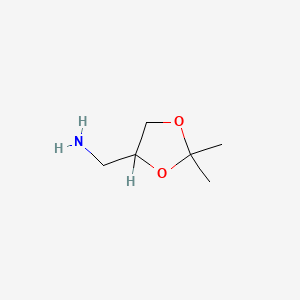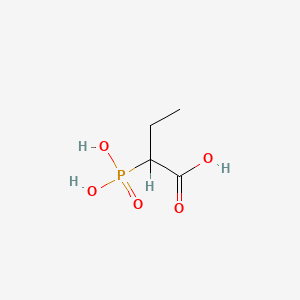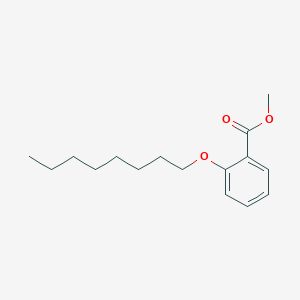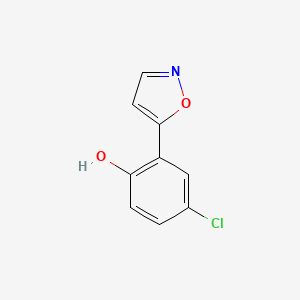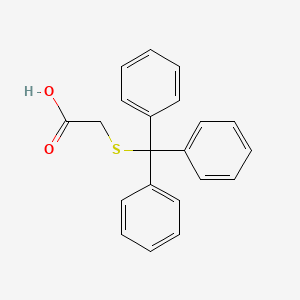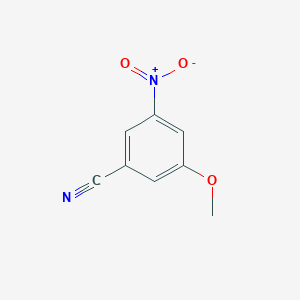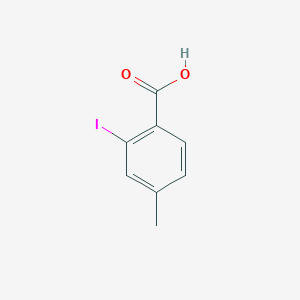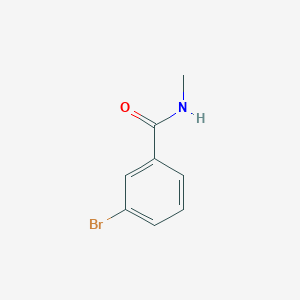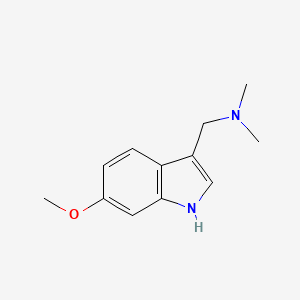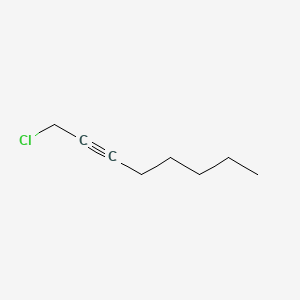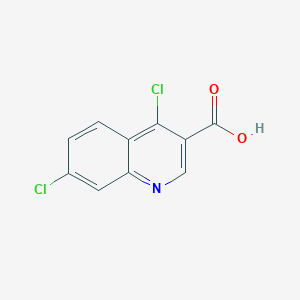
4,7-Dichlorchinolin-3-carbonsäure
Übersicht
Beschreibung
4,7-Dichloroquinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. It is characterized by the presence of two chlorine atoms at the 4th and 7th positions and a carboxylic acid group at the 3rd position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs such as chloroquine and hydroxychloroquine .
Wissenschaftliche Forschungsanwendungen
4,7-Dichloroquinoline-3-carboxylic acid is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals. It is used in the development of antimalarial drugs, antimicrobial agents, and other therapeutic compounds. Additionally, it is employed in the synthesis of hybrid aminoquinoline-triazine derivatives that exhibit antimicrobial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloroquinoline-3-carboxylic acid typically involves the chlorination of 7-chloro-4-hydroxyquinoline. The process begins with the hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution. This step is followed by decarboxylation to produce 4-hydroxy-7-chloroquinoline. The final step involves chlorination using phosphorus oxychloride to obtain 4,7-dichloroquinoline .
Industrial Production Methods: In industrial settings, the preparation method involves hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and chlorination. The process is designed to achieve high purity (≥99%) and high yield (≥70%) of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The chlorine atom at the 4th position is particularly reactive in nucleophilic aromatic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include primary amines, which can replace the chlorine atom at the 4th position to form derivatives such as chloroquine. Phosphoryl chloride is used for chlorination reactions .
Major Products: The major products formed from these reactions include various derivatives of quinoline, such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs .
Wirkmechanismus
The mechanism of action of 4,7-dichloroquinoline-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not exhibit significant biological activity but serves as a precursor to drugs that target specific molecular pathways. For example, chloroquine, derived from this compound, inhibits the heme polymerase enzyme in Plasmodium parasites, thereby preventing the detoxification of heme and leading to the death of the parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other quinoline derivatives such as 4,6-dichloroquinoline-3-carboxylic acid and 4,7-dichloroquinoline. These compounds share structural similarities but differ in their specific chemical properties and applications .
Uniqueness: 4,7-Dichloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of antimalarial drugs. Its reactivity in nucleophilic aromatic substitution reactions distinguishes it from other quinoline derivatives .
Eigenschaften
IUPAC Name |
4,7-dichloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-6-8(3-5)13-4-7(9(6)12)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIOMJMHCNLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392548 | |
| Record name | 4,7-dichloroquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630067-21-9 | |
| Record name | 4,7-dichloroquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


